molecular formula C16H18N2O2S B11094485 N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide CAS No. 5771-67-5

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11094485
CAS No.: 5771-67-5
M. Wt: 302.4 g/mol
InChI Key: SDFUQJBJIUAMFM-UHFFFAOYSA-N
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Description

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a phenyl ring substituted with a tert-butylcarbamoyl group at the meta position.

Properties

CAS No.

5771-67-5

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-4-7-12(10-11)17-15(20)13-8-5-9-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19)

InChI Key

SDFUQJBJIUAMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a suitable phenyl precursor reacts with the thiophene ring.

    Addition of the tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group is typically introduced through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiophene and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thiophene-2-carboxamide derivatives vary widely in substituents on the phenyl ring, which significantly influence yields, melting points, and spectral properties.

Table 1: Substituent Effects on Thiophene-2-carboxamide Derivatives

Compound ID Substituent Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR) Source
T-IV-B p-Tolyl 74 132 N-H, CH3, C=O, C=C [1]
T-IV-H 2-Nitrophenyl 63 - NO2, C=O, C=C [1]
4b 4-Hydroxyphenyl 43.73 210–212 O-H, N-H, C=O [7]
54 4-Chlorophenyl 34 169–171 Cl, C=O, piperidinyloxy [2]
BT-IV-H 4-Hydroxyphenyl (benzo[b]thiophene) - - Cl, O-H, C=O (benzo[b]thiophene core) [11]

Key Observations :

  • Electron-donating groups (e.g., p-tolyl in T-IV-B) correlate with higher yields (74%) compared to electron-withdrawing groups (e.g., nitro in T-IV-H, 63%) .
  • Hydroxyl groups (4b, BT-IV-H) introduce hydrogen bonding, increasing melting points (210–212°C) .
  • Chlorine substituents (54) reduce yields (34%) but enhance structural rigidity, as seen in higher melting points (169–171°C) .

Ring System Modifications

Replacing the thiophene ring with benzo[b]thiophene or cyclopenta[b]thiophene alters electronic properties and bioactivity.

Table 2: Ring System Comparisons

Compound ID Core Structure Notable Features Bioactivity/Applications Source
Target Compound Thiophene tert-butylcarbamoyl group Unknown (inferred kinase inhibition) -
SAG Benzo[b]thiophene Agonist for Smoothened (SMO) receptor GLI transcription activation [3]
GDC-0834 Tetrahydrobenzo[b]thiophene BTK inhibitor Anticancer therapy [10]
37 Benzo[b]thiophene Piperidinylmethyl group In vitro anticancer activity [9]

Key Observations :

  • Benzo[b]thiophene derivatives (e.g., SAG) exhibit enhanced receptor binding due to extended aromaticity, enabling cilia translocation of SMO .
  • Tetrahydrobenzo[b]thiophene cores (GDC-0834) improve metabolic stability, critical for oral bioavailability in BTK inhibitors .

Table 3: Bioactivity of Selected Analogs

Compound ID Substituent Bioactivity Mechanism Source
SAG1.5 4,7-Difluoro, pyridinyl Potent SMO agonist Hedgehog pathway activation [3]
37 Carbamoylphenyl Anticancer (in vitro) Undisclosed [9]
54 4-Chlorophenyl Blood-brain barrier permeable Neurotherapeutic potential [2]

Key Observations :

  • Fluorine and pyridine groups (SAG1.5) enhance agonist potency through improved target affinity .
  • Chlorophenyl derivatives (54) demonstrate blood-brain barrier permeability, suggesting utility in CNS-targeted therapies .

Biological Activity

N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a tert-butylcarbamoyl moiety on the phenyl ring. This structural configuration enhances its solubility and stability, making it a candidate for various biological applications.

Research indicates that this compound may exert its biological effects primarily through:

  • Microtubule Disruption : Similar to established anticancer agents like Combretastatin A-4, this compound binds to tubulin, disrupting microtubule dynamics. This interaction leads to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Proteins : The compound interacts with proteins involved in cell division and proliferation, potentially inhibiting their activity and leading to significant biological effects .

Anticancer Properties

This compound has shown promising activity against various cancer cell lines. Notably, studies have demonstrated:

  • Cell Proliferation Inhibition : The compound inhibits the growth of Hep3B liver cancer cells with an IC50 value indicating effective cytotoxicity .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells, contributing to its potential as a therapeutic agent against malignancies .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
N-[2-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamideSimilar thiophene core; different substitution patternExhibits distinct biological activity profiles
N-(tert-butylcarbamothioyl)thiophene-2-carboxamideDifferent substituents on the thiophene ringPotentially different reactivity and biological activity
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamideSubstituted at para position instead of metaVariations in binding affinities and biological effects

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies have shown that this compound effectively induces apoptosis in Hep3B cells. This was evidenced by significant changes in cell morphology and viability assays indicating cell death at concentrations as low as 10 µM .
  • Mechanistic Insights : Molecular docking studies reveal that the compound binds within the colchicine-binding site of tubulin, suggesting a mechanism similar to that of known microtubule-targeting agents. This binding is crucial for its anticancer activity .
  • Toxicity Profile : Initial toxicity assessments indicate that the compound exhibits favorable profiles at therapeutic concentrations, maintaining high cell viability in non-cancerous cell lines up to 32 µg/mL .

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